(5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butoxybenzylidene and piperazinyl groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- (5E)-5-(4-methoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5E)-5-(4-propoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its butoxybenzylidene group, for example, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
(5E)-5-[(4-butoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-3-4-17-30-21-11-9-20(10-12-21)18-23-24(29)26-25(31-23)28-15-13-27(14-16-28)22-8-6-5-7-19(22)2/h5-12,18H,3-4,13-17H2,1-2H3/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRPNJDRPBCPE-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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